Home > Products > Screening Compounds P107996 > Tivozanib (hydrate)
Tivozanib (hydrate) - 682745-40-0

Tivozanib (hydrate)

Catalog Number: EVT-254927
CAS Number: 682745-40-0
Molecular Formula: C22H21ClN4O6
Molecular Weight: 472.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tivozanib is an orally available, selective VEGFR inhibitor with IC50 values of 0.21, 0.16, and 0.24 nM for VEGFR1, VEGFR2, and VEGFR3, respectively. It can also inhibit c-Kit and PDGFRβ with IC50 values of 1.63 and 1.72 nM, respectively. When administered to athymic rats, tivozanib was shown to decrease the microvessel density within tumor xenografts and attenuate VEGFR2 phosphorylation levels in tumor endothelium. It also displays antitumor activity against a wide variety of human tumor xenografts, including lung, breast, colon, ovarian, pancreas, and prostate cancer.

Synthesis Analysis

The synthesis of tivozanib involves several steps to produce its hydrochloride monohydrate form. The primary synthetic route includes the following:

  1. Starting Materials: The synthesis begins with the appropriate quinoline derivatives and phenolic compounds.
  2. Reagents: Key reagents include chlorinating agents for introducing chlorine into the structure and coupling agents for forming the urea linkage.
  3. Reaction Conditions: The reactions are typically performed under controlled temperatures and in specific solvents to ensure optimal yields.
  4. Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the pure compound .
Molecular Structure Analysis

Tivozanib has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C22_{22}H19_{19}ClN4_{4}O5_{5}·HCl·H2_{2}O
  • Molecular Weight: 509.34 g/mol
  • Structural Features: The molecule features a quinoline core linked to a phenyl group through an ether bond, along with a urea moiety that connects to an oxazole ring .
Chemical Reactions Analysis

Tivozanib primarily undergoes metabolic reactions rather than significant chemical transformations under standard laboratory conditions. The main metabolic pathways include:

  1. Demethylation: Removal of methyl groups from the quinoline structure.
  2. Hydroxylation: Introduction of hydroxyl groups at various positions.
  3. N-Oxidation: Formation of N-oxide derivatives.
  4. Glucuronidation: Conjugation with glucuronic acid for excretion .

These reactions are facilitated by enzymes such as cytochrome P450, particularly CYP3A4, which plays a crucial role in its metabolism.

Mechanism of Action

Tivozanib functions by selectively inhibiting the phosphorylation of vascular endothelial growth factor receptors, which prevents the activation of downstream signaling pathways responsible for angiogenesis. This inhibition leads to:

  • Reduced endothelial cell proliferation.
  • Decreased vascular permeability.
  • Suppressed tumor growth due to lack of blood supply.

The drug's potency is reflected in its low IC50 values (0.16–0.24 nmol/L for VEGFR-1, -2, and -3), indicating its effectiveness at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (white to light brown powder)
  • Melting Point: 220–233 °C
  • Boiling Point: Approximately 550 °C
  • Solubility: Practically insoluble in water (<1 g/mL) and low solubility in organic solvents like ethanol and methanol.

Chemical Properties

  • LogP (Partition Coefficient): 4.31, indicating high lipophilicity.
  • pKa: 11.74 ± 0.70, suggesting basic characteristics.
  • Protein Binding: >99%, primarily to serum albumin .
Applications

Tivozanib is primarily used in clinical settings for treating advanced renal cell carcinoma, especially in patients who have previously undergone systemic therapies without success. Its ability to inhibit angiogenesis makes it a valuable therapeutic option in oncology, particularly for tumors that rely on vascular growth for progression.

Additionally, ongoing research is exploring its potential applications in other malignancies where angiogenesis plays a critical role .

Synthetic Chemistry and Process Optimization

Original Synthetic Routes and Limitations in Scale-Up Production

The inaugural synthesis of tivozanib, reported by Kubo et al., employed a seven-step sequence starting from veratrole (1,2-dimethoxybenzene) with an overall yield of 28.1% [5] [6]. The route proceeded as follows:

  • Friedel-Crafts acylation of veratrole with acetyl chloride to yield 4',5'-dimethoxy-2-acetylphenone (acetoveratrone).
  • Nitration at C5' using HNO₃/H₂SO₄.
  • Iron-mediated reduction of the nitro group to a primary amine.
  • Cyclization with ethyl formate under reflux to form the 6,7-dimethoxyquinolin-4-ol scaffold.
  • Chlorination using phosphorus trichloride (PCl₃) at 110°C to generate 4-chloro-6,7-dimethoxyquinoline.
  • Etherification with 2-chloro-4-hydroxyaniline hydrochloride.
  • Urea coupling with 5-methyl-3-amino-isoxazole using phenyl chloroformate [1] [6].

Scale-Up Limitations:

  • Toxic Reagents: PCl₃ posed corrosion risks and required specialized reactor coatings. Nitration used concentrated HNO₃/H₂SO₄, generating NO₂ vapors necessitating scrubbers [5] [6].
  • Energy-Intensive Steps: Iron reduction required 6-hour refluxes, and chlorination demanded temperatures >100°C [1].
  • Purification Challenges: Multiple silica gel column purifications reduced throughput and increased costs [6].

Table 1: Original vs. Optimized Tivozanib Synthesis

ParameterOriginal Route (Kubo et al.)Optimized Route (Wang et al.)
Starting MaterialVeratrole3,4-Dimethoxyaniline
Number of Steps75–6
Overall Yield28.1%35–37%
Chlorination ReagentPCl₃ (neat)POCl₃/DMF (catalytic)
Nitration MethodHNO₃/H₂SO₄HNO₃/propionic acid

Methodological Innovations in Friedel-Crafts Acylation and Cyclization

Friedel-Crafts Acylation Optimization

Early routes used chloroform as a solvent with AlCl₃ catalysis, but hydrolysis during workup caused yield variability (65–70%). Switching to toluene as solvent and zinc chloride catalysis improved reproducibility and eliminated aqueous quenching:

  • Reaction Efficiency: Acetoveratrone yields increased to 95% with reduced by-products [6].
  • Catalyst Loading: ZnCl₂ (0.5 equiv.) proved optimal versus AlCl₃ (1.2 equiv.), simplifying metal residue removal [1] [6].

Cyclization via Gould-Jacobs Reaction

Cyclization of 3,4-dimethoxyaniline with ethyl formate or dimethylformamide dimethyl acetal (DMF-DMA) formed the quinoline core. Key innovations:

  • Solvent Selection: Replacing ethanol with N,N-dimethylacetamide (DMA) at 140°C accelerated ring closure, cutting reaction time from 12h to 5h [6].
  • Direct Amination: Using 3,4-dimethoxyaniline bypassed nitro reduction, eliminating iron-mediated steps and improving atom economy [4] [6].

Table 2: Catalyst Screening for Friedel-Crafts Acylation

CatalystSolventTemperature (°C)Yield (%)Impurities
AlCl₃CHCl₃256812%
ZnCl₂Toluene8092<3%
FeCl₃Xylene120758%
NoneToluene1104525%

Green Chemistry Approaches for Reduced Toxicity in Chlorination Steps

Chlorination Reagent Engineering

The original PCl₃ chlorination (110°C, neat) produced corrosive HCl gas and phosphorous wastes. Modern approaches include:

  • POCl₃/DMF Complexes: Using catalytic DMF in POCl₃ at 80°C achieved 94% conversion to 4-chloro-6,7-dimethoxyquinoline with 40% lower PCl₃ consumption [1] [6].
  • Continuous Flow Reactors: Microreactors enabled precise temperature control (70°C), reducing POCl₃ stoichiometry from 5.0 to 2.2 equiv. and minimizing waste [5].

Solvent Recovery and Waste Mitigation

  • Closed-Loop Systems: Toluene from Friedel-Crafts steps was recycled via distillation (90% recovery) [1].
  • Neutralization Protocols: PCl₃ hydrolysis waste was treated with Ca(OH)₂ to precipitate phosphate salts as fertilizer precursors [6].

Yield Optimization Through Solvent and Catalyst Selection

Nucleophilic Substitution Enhancements

Ether formation between 4-chloro-6,7-dimethoxyquinoline and 2-chloro-4-hydroxyaniline initially used high-boiling solvents like DMSO, causing decomposition. Optimized conditions:

  • Solvent Effects: N-methylpyrrolidone (NMP) at 100°C with K₂CO₃ base gave 88% yield without by-products [1].
  • Catalytic Acceleration: Adding tetrabutylammonium bromide (0.1 equiv.) reduced reaction time from 24h to 8h [6].

Urea Coupling Efficiency

Final urea coupling employed phenyl chloroformate activation, but residual solvents degraded electrophiles. Solutions included:

  • Solvent Drying: Rigorous toluene drying via molecular sieves increased urea yield from 70% to 92% [6].
  • Base Selection: Triethylamine outperformed pyridine in suppressing isocyanate hydrolysis, maintaining >95% product purity [1] [6].

Table 3: Solvent Impact on Quinoline Cyclization

SolventBoiling Point (°C)Reaction Time (h)Quinoline Yield (%)
Ethanol781275
DMF153685
DMA165592
NMP202490

Properties

CAS Number

682745-40-0

Product Name

Tivozanib (hydrate)

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate

Molecular Formula

C22H21ClN4O6

Molecular Weight

472.9

InChI

InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2

InChI Key

VTWZGSZTIGEYIC-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O

Synonyms

N-[2-chloro-4-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-N'-(5-methyl-3-isoxazolyl)-urea, monohydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.